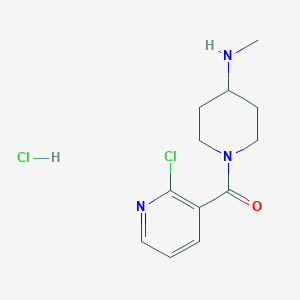

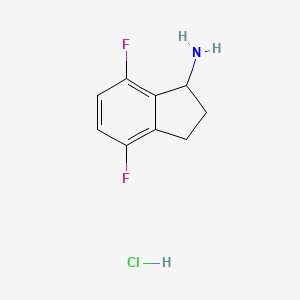

2-(Fluoromethyl)azetidine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Fluoromethyl)azetidine hydrochloride, also known as 2-FMA, is a chemical compound that has become increasingly popular in scientific research due to its potential applications in the field of pharmacology. This compound is a member of the azetidine family of compounds, which are known for their unique chemical properties and potential therapeutic benefits. The purpose of

Wissenschaftliche Forschungsanwendungen

1. Azetidines in Protein Synthesis and Ion Transport

Azetidine analogs, such as those related to 2-(Fluoromethyl)azetidine, have been explored in the context of protein synthesis and ion transport. Studies have shown that certain azetidines do not inhibit protein assembly but result in the formation of proteins that are ineffective as enzymes. For example, azetidine 2-carboxylic acid (AZ), an analog of proline, has been used to investigate the relationship between protein synthesis and ion transport, revealing that AZ can significantly inhibit the release of ions to the xylem in plants (Pitman et al., 1977).

2. Development of Antidepressants

Azetidine derivatives have been investigated for their potential as partial agonists in treating depression. Modifications to the azetidine ring, such as replacing hydroxyl groups with a fluoromethyl group, have been explored to improve compound druggability. These modifications resulted in compounds showing antidepressant-like properties in mouse models, thus representing promising leads for innovative antidepressants (Yu et al., 2012).

3. Imaging and Diagnostic Applications

Azetidines, including fluorinated derivatives, have been utilized in the development of positron emission tomography (PET) ligands for imaging nicotinic acetylcholine receptors (nAChRs). For instance, 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine has been studied for its binding properties and potential in brain imaging of nAChRs, demonstrating promising characteristics for PET imaging (Doll et al., 1999).

4. Synthesis of Schiff Bases and Azetidines for Antioxidant Activity

Research has been conducted on the synthesis of Schiff bases and azetidines from phenyl urea derivatives, with a focus on evaluating their in-vitro antioxidant activity. These studies contribute to understanding the chemical and medicinal significance of these compounds, demonstrating their moderate to significant antioxidant effects compared to ascorbic acid (Nagavolu et al., 2017).

5. Synthetic Chemistry of Azetidines

Azetidines play a crucial role in synthetic chemistry, particularly in the synthesis of peptidomimetics and nucleic acid chemistry. Their synthetic versatility has been exploited in various catalytic processes and ring-opening reactions, making them valuable for the development of complex architectures and as intermediates in the synthesis of various compounds (Mehra et al., 2017).

6. Azetidines as Building Blocks for Fluorinated Compounds

Azetidines, including fluorinated derivatives, are useful synthons for the synthesis of pyrrolidines and azetidines, which are important in natural products and pharmaceuticals. They have been applied in nickel-catalyzed trans-selective dicarbofunctionalization, providing efficient access to fluorinated amino acids and oligopeptides, potentially useful in pharmacological studies (Xu et al., 2020).

Wirkmechanismus

Mode of Action

As with the target of action, more research is required to fully understand how this compound interacts with its targets and the changes that result from these interactions .

Biochemical Pathways

The biochemical pathways affected by 2-(Fluoromethyl)azetidine hydrochloride are currently unknown. Given the lack of information on its target and mode of action, it is difficult to predict which pathways might be affected and what the downstream effects of such interactions might be .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially affect its action .

Eigenschaften

IUPAC Name |

2-(fluoromethyl)azetidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FN.ClH/c5-3-4-1-2-6-4;/h4,6H,1-3H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQHZWCADAZCLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1CF.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Fluoromethyl)azetidine hydrochloride | |

CAS RN |

1638768-86-1 |

Source

|

| Record name | 2-(fluoromethyl)azetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(Trifluoromethyl)phenyl]methylcyanamide](/img/structure/B2473728.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)butyramide](/img/structure/B2473729.png)

![1-Benzyldecahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B2473734.png)

![5-(4-Fluorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-methylpyrazole-3-carboxamide](/img/structure/B2473735.png)

![3-amino-N-(2-chlorophenyl)-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2473738.png)

![4-(methoxymethyl)-1-[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2473740.png)

![5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2473743.png)

![3-(3-(Benzo[d][1,3]dioxol-5-yl)ureido)cyclohexyl (4-fluorophenyl)carbamate](/img/structure/B2473745.png)